1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Description
1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is a sulfonamide derivative featuring a piperidin-4-amine core linked to a 5-fluoro-1,3-dimethylpyrazole moiety via a sulfonyl group. With a molecular weight of 276.33 (CymitQuimica, ), this compound is of interest in medicinal chemistry due to the sulfonamide group's propensity to act as a hydrogen bond donor/acceptor, enhancing interactions with biological targets like enzymes or receptors. The 5-fluoro substituent likely improves metabolic stability and binding affinity, while the dimethyl groups on the pyrazole may influence steric and electronic properties.
Properties
IUPAC Name |
1-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2S/c1-7-9(10(11)14(2)13-7)18(16,17)15-5-3-8(12)4-6-15/h8H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCWWWDOCPPTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)N)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride
The pyrazole core is functionalized via chlorosulfonation. A common route involves:
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Chlorosulfonation : Treating 5-fluoro-1,3-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours.
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Quenching : The reaction is quenched with ice-cold water, and the product is extracted using dichloromethane.
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Purification : The crude sulfonyl chloride is purified via recrystallization from hexane/ethyl acetate (yield: 65–75%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
| Purity (HPLC) | >95% |
Sulfonylation of Piperidin-4-amine
The sulfonyl chloride intermediate reacts with piperidin-4-amine to form the target compound.
Reaction Conditions
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Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct.
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Stoichiometry : 1:1 molar ratio of sulfonyl chloride to piperidin-4-amine.
Reaction Equation :
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM or THF |
| Base | TEA (2.2 equiv) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Optimization Strategies
Catalytic Improvements
Purification Techniques
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Column Chromatography : Silica gel (60–120 mesh) with eluent system: 5–10% methanol in dichloromethane.
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Recrystallization : Ethanol/water (3:1) yields crystalline product with >99% purity.
Analytical Characterization
Spectroscopic Data
Thermal Stability
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Conventional Sulfonylation | 70–85 | 95–99 | 12–24 | Moderate |
| Microwave-Assisted | 75–80 | 98–99 | 2–4 | High |
| Catalytic (PTC) | 80–85 | 95–98 | 6–8 | Moderate |
Challenges and Solutions
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Byproduct Formation : Over-sulfonation or N-alkylation is mitigated by controlling stoichiometry and temperature.
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Moisture Sensitivity : Reactions are conducted under anhydrous conditions with molecular sieves.
Industrial-Scale Production
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Continuous Flow Reactors : Enhance scalability and reduce reaction time to 1–2 hours.
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Automated Crystallization : Ensures consistent particle size distribution (PSD) for pharmaceutical applications.
Recent Advances
Chemical Reactions Analysis
1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The sulfonyl group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. The sulfonamide group in 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine enhances its ability to inhibit tumor growth. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for developing new anticancer therapies .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for the survival of pathogenic bacteria. This property positions it as a potential lead compound for antibiotic development .
Neurological Applications
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its effects on neuroinflammation and neuronal cell death, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Herbicidal Activity
The pyrazole derivatives have been explored for their herbicidal properties. 1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine has been identified as a component in formulations aimed at controlling weed growth in crops. Its effectiveness against specific weed species highlights its potential utility in agricultural pest management strategies .
Pesticide Development
In addition to herbicidal applications, the compound is being investigated for its insecticidal properties. Research indicates that it can disrupt the metabolic processes of certain pests, offering a new avenue for developing environmentally friendly pesticides .
Polymer Chemistry
The unique chemical structure of 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine allows it to be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial uses .
Nanotechnology
Recent studies have explored the use of this compound in synthesizing nanoparticles with specific functional properties. These nanoparticles can be utilized in various applications, including drug delivery systems and diagnostic tools in medical research .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant apoptosis induction in cancer cell lines. |
| Study 2 | Antimicrobial | Effective against multiple bacterial strains with minimal toxicity to human cells. |
| Study 3 | Herbicidal | Showed efficacy in controlling specific weed species without harming crop yield. |
Mechanism of Action
The mechanism of action of 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with receptors to modulate signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazole-Sulfonyl-Piperidine Motifs
The following compounds share the core sulfonyl-piperidin-4-amine framework but differ in pyrazole substitution patterns ():
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Substituents |
|---|---|---|---|---|
| 1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (Target) | C₁₁H₁₈FN₃O₂S | 276.33 | N/A | 5-Fluoro, 1,3-dimethylpyrazole |
| 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine | C₁₀H₁₆N₄O₂S | 236.36 | 1006457-91-5 | 1,3-Dimethylpyrazole (no 5-fluoro) |
| 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine | C₁₁H₂₀N₄O₂S | 272.37 | 1018996-06-9 | 1-Ethyl, 5-methylpyrazole |
| 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride | C₉H₁₇ClN₄O₂S | 276.77 | 1333799-16-8 | 1-Methylpyrazole (hydrochloride salt) |
Key Observations :
- Fluorine Substitution: The target compound's 5-fluoro group (absent in other analogs) may enhance metabolic stability and electronic interactions, as fluorine is known to reduce oxidative metabolism and increase lipophilicity .
- Salt Forms : The hydrochloride salt (CAS 1333799-16-8) improves aqueous solubility but may alter pharmacokinetics compared to the free amine form .
Analogs with Alternative Linkages or Heterocycles
Pyrazole-Methanamine Derivatives
- 1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1855938-45-2, ): Molecular Formula: C₁₂H₁₉ClFN₅ Features a methanamine linker instead of sulfonyl-piperidine.
Non-Sulfonamide Pyrazole Derivatives
- 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1855949-89-1, ):
- Molecular Formula: C₁₀H₁₃ClF₃N₅
- Retains the 5-fluoro-1,3-dimethylpyrazole group but replaces sulfonyl-piperidine with a difluoromethylpyrazole-amine. The difluoromethyl group may enhance electronegativity and metabolic resistance.
Biological Activity
1-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H19ClFN5O2S
- Molecular Weight : 287.77 g/mol
- CAS Number : 1855939-23-9
The biological activity of 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole moiety is significant as it has been associated with the inhibition of specific kinases and other enzymes that play critical roles in disease processes.
Biological Activity Overview
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Antiviral Activity :
- Studies have shown that pyrazole derivatives exhibit antiviral properties against a range of viruses, including influenza and HIV. For instance, compounds similar to 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine have demonstrated significant inhibitory effects on viral replication in cell cultures at concentrations ranging from 4 to 20 μg/mL .
- Anticancer Properties :
- Kinase Inhibition :
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a related pyrazole derivative against influenza A virus. The derivative displayed an EC50 value of 0.35 μM, indicating strong antiviral activity with minimal cytotoxicity in host cells .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines revealed that treatment with the compound led to a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed significant changes in cell cycle distribution and increased markers of apoptosis after treatment with concentrations as low as 10 μM .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine?
- Methodology : The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane).
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.
Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for yields >75% .
Q. How is the compound characterized for structural confirmation and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns (e.g., fluorine coupling in pyrazole, piperidine protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 317.12).
- Infrared (IR) Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~3350 cm (N-H stretching) .
Q. What are the primary biological targets of this compound?
- Hypotheses : Based on structural analogs, potential targets include:
- Enzymes : Tyrosinase, cytochrome P450 isoforms (e.g., CYP3A4), or kinases (e.g., JAK2).
- Receptors : G-protein-coupled receptors (GPCRs) or serotonin transporters.
- Screening : Use in vitro assays (e.g., enzyme inhibition with IC determination) or SPR (surface plasmon resonance) for binding affinity studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields during sulfonylation steps?
- Variables to Test :
- Solvent Polarity : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (DCM, THF).
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of piperidin-4-amine.
- Temperature Gradients : Gradual warming (0°C → room temperature) to mitigate exothermic side reactions.
- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables .
Q. How to address discrepancies in reported biological activity data across studies?
- Case Example : If one study reports IC = 2 µM for tyrosinase inhibition, while another finds no activity:
Assay Conditions : Verify buffer pH (optimal: 6.8), substrate concentration, and cofactor presence (e.g., Cu).
Compound Integrity : Confirm purity via HPLC and stability under assay conditions (e.g., DMSO stock degradation).
Structural Analog Comparison : Test fluorinated vs. non-fluorinated analogs to isolate electronic effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses (e.g., piperidine amine interacting with catalytic residues).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
